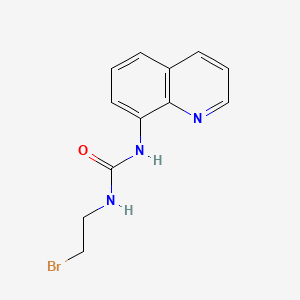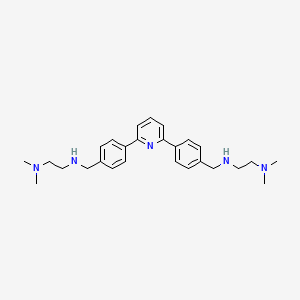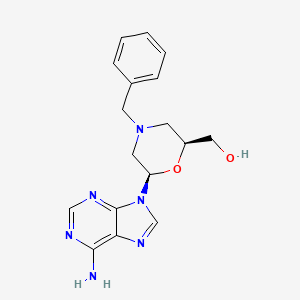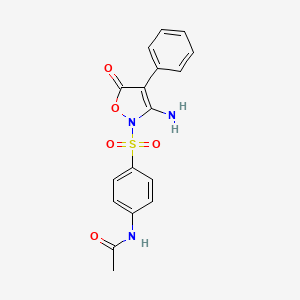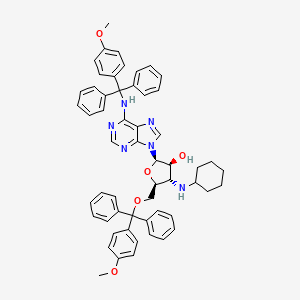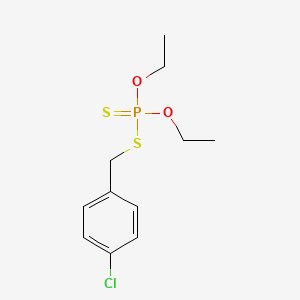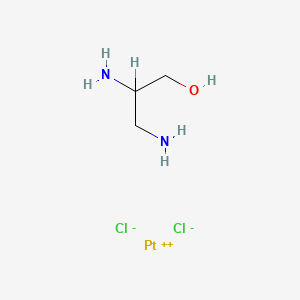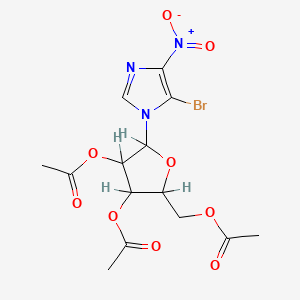
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 4-position, and a pentofuranosyl group with three acetyl groups at the 1-position. These structural features make it a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- involves several steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes or receptors. The pentofuranosyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- can be compared with other similar compounds, such as:
1H-Imidazole, 4-nitro-5-chloro-1-(2,3,5-tri-O-acetylpentofuranosyl)-: This compound has a chlorine atom instead of a bromine atom at the 5-position, which may result in different reactivity and biological activity.
1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylhexofuranosyl)-: This compound has a hexofuranosyl group instead of a pentofuranosyl group, which may affect its solubility and interaction with biological targets.
The uniqueness of 1H-Imidazole, 5-bromo-4-nitro-1-(2,3,5-tri-O-acetylpentofuranosyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
10512-70-6 |
|---|---|
Molekularformel |
C14H16BrN3O9 |
Molekulargewicht |
450.20 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(5-bromo-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H16BrN3O9/c1-6(19)24-4-9-10(25-7(2)20)11(26-8(3)21)14(27-9)17-5-16-13(12(17)15)18(22)23/h5,9-11,14H,4H2,1-3H3 |
InChI-Schlüssel |
KWZVMAYKLHVMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2Br)[N+](=O)[O-])OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






